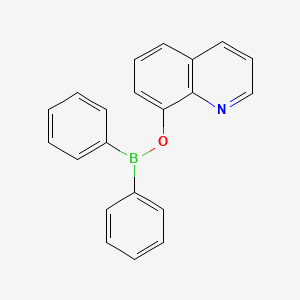

Quinolin-8-yl diphenylborinate

Description

Significance of Boron-Containing Heterocycles in Contemporary Chemical Research

Boron-containing heterocycles, cyclic compounds containing at least one boron atom and another heteroatom in the ring, have garnered substantial interest due to their diverse applications in materials science, medicinal chemistry, and organic synthesis. researchgate.netresearchgate.net The incorporation of boron into a heterocyclic framework can dramatically influence the molecule's electronic structure, leading to unique photophysical properties such as high fluorescence quantum yields. aablocks.com This has made them key components in the development of advanced materials, including organic light-emitting diodes (OLEDs) and sensors. rsc.orgaablocks.com Furthermore, the unique ability of boron to act as a Lewis acid and to form stable chelates has been exploited in the design of catalysts and pharmacologically active agents. researchgate.netrsc.org The versatility in the synthesis of boron heterocycles allows for fine-tuning of their properties by modifying the substituents on the boron atom or the heterocyclic scaffold. thieme-connect.com

Overview of Quinoline-8-ol Derivatives as Ligands in Organoboron Compounds

Quinoline-8-ol, also known as oxine, and its derivatives are well-established as exceptional chelating ligands for a wide array of metal ions. researchgate.netresearchgate.net This ability stems from the presence of a nitrogen atom in the quinoline (B57606) ring and an adjacent hydroxyl group, which can deprotonate to form a stable five-membered chelate ring with a central atom. researchgate.net In the context of organoboron chemistry, quinoline-8-ol and its derivatives serve as bidentate N,O-ligands, readily reacting with various boron-containing reagents to form stable four-coordinate organoboron complexes. sioc-journal.cnmdpi.com The resulting compounds often exhibit enhanced stability and unique photophysical properties, making them attractive for applications in materials science. The rigid and planar structure of the quinoline moiety, combined with the electronic effects of the boron center, can lead to materials with high thermal stability and strong luminescence. mdpi.com

Positioning of Quinolin-8-yl Diphenylborinate within the Landscape of Advanced Materials and Catalysis Precursors

This compound is a specific four-coordinate organoboron compound that features a diphenylborinate moiety [(C₆H₅)₂B] chelated by a quinolin-8-olate ligand. This structure positions it as a significant molecule within the field of advanced materials. The combination of the electron-donating quinolin-8-olate ligand and the electron-accepting diphenylboron core can lead to intramolecular charge transfer characteristics, which are often associated with interesting photophysical properties like strong fluorescence. Such compounds are investigated for their potential use as emitters in organic light-emitting diodes (OLEDs). researchgate.netrsc.org

While direct applications in catalysis are less commonly reported for this specific compound, its structural motifs are relevant. The quinoline and borinate components are found in various catalytic systems. For instance, quinoline derivatives can act as ligands for transition metal catalysts, and organoboron compounds are pivotal in cross-coupling reactions. Although not a direct catalyst itself, this compound serves as a model compound for understanding the fundamental electronic and steric properties of N,O-chelated organoboron systems, which can inform the design of future catalysts and functional materials.

Properties of this compound

| Property | Value |

| Chemical Formula | C₂₁H₁₆BNO |

| Molecular Weight | 309.17 g/mol |

| CAS Number | 4630-12-0 |

| Appearance | Crystalline solid |

| Coordination Geometry | Tetrahedral (at Boron) |

This table provides a summary of the key chemical and physical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 8-hydroxyquinoline (B1678124) with a suitable diphenylboron source. One reported method utilizes the reaction of 8-hydroxyquinoline with phenylboronic acid. researchgate.net In this process, an intermediate di(quinolin-8-yl) boronate can be formed. researchgate.net Another approach involves the reaction of 8-hydroxyquinoline with a diphenylborinic acid derivative. mdpi.com The synthesis of related N,O-chelated diphenylborinates has been achieved by reacting the corresponding chelating ligand with potassium phenyltrifluoroborate in the presence of manganese and a sulfonyl chloride. sioc-journal.cn

Research Findings

Recent research has highlighted the potential of four-coordinate organoboron compounds, including those with quinolin-8-olate ligands, in the development of materials for organic light-emitting diodes (OLEDs). rsc.org The rigid and π-conjugated structures of these compounds often lead to intense luminescence and high carrier mobility. rsc.org The electronic properties of these materials can be tuned by modifying the substituents on the quinoline ring or the aryl groups attached to the boron atom. mdpi.com Studies on related organoboron quinolates have demonstrated the influence of these substituents on the emission color and efficiency of the resulting materials. mdpi.com

Structure

2D Structure

Properties

IUPAC Name |

diphenyl(quinolin-8-yloxy)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BNO/c1-3-11-18(12-4-1)22(19-13-5-2-6-14-19)24-20-15-7-9-17-10-8-16-23-21(17)20/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMLULIBFILJCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963545 | |

| Record name | Quinolin-8-yl diphenylborinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4630-12-0 | |

| Record name | Quinolin-8-yl diphenylborinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinolin 8 Yl Diphenylborinate and Analogues

Direct Synthesis Strategies

Direct synthesis strategies offer an efficient and often more atom-economical approach to quinolin-8-yl diphenylborinate and related compounds. These methods typically involve the simultaneous formation of the boron-quinoline and boron-aryl bonds in a single reaction vessel.

Ligand-Promoted Organic Group Migration Approaches

A notable advancement in the synthesis of four-coordinate boron(III) complexes involves a ligand-promoted organic group migration between boronic acids. researchgate.netnih.govnih.gov This metal-free, one-pot approach utilizes readily available starting materials and demonstrates a broad tolerance for various functional groups. nih.govnih.gov The reaction proceeds by heating a mixture of a bidentate ligand, such as 8-hydroxyquinoline (B1678124), with an excess of a boronic acid in the presence of a base. researchgate.netnih.gov

The proposed mechanism suggests that the reaction is facilitated by the presence of the chelate ligand under basic conditions. nih.gov A key intermediate is a tetrahedral boron 'ate' complex, which enables the transfer of an organic group to an adjacent sp²-hybridized boron atom within a boronic anhydride (B1165640) intermediate. nih.gov Control experiments have demonstrated that the chelation of the ligand to the boron center is crucial for the efficient formation of the product. nih.govresearchgate.net

This methodology has been successfully applied to a range of N,O-, N,N-, and O,O-bidentate ligands, reacting with various aryl, heteroaryl, and even alkenylboronic acids. nih.govnih.gov The ability to introduce functional handles like halides, amines, and carbonyl groups opens avenues for further molecular elaboration. nih.gov

Reactions Involving Boronic Acids and Derivatives with 8-Hydroxyquinoline

The direct reaction of boronic acids with 8-hydroxyquinoline is a cornerstone for the synthesis of this compound. researchgate.netnih.gov The synthesis of diphenyl borinic acid 8-hydroxyquinoline ester, for instance, is achieved by refluxing 8-hydroxyquinoline with an excess of phenylboronic acid in the presence of a base like potassium phosphate (B84403) (K₃PO₄) in a solvent such as 1,4-dioxane (B91453). nih.gov

The choice of base and solvent can influence the reaction yield. researchgate.net Various organic and inorganic bases have been tested, with K₃PO₄ often proving effective. nih.govresearchgate.net The reaction demonstrates that an initial complexation between 8-hydroxyquinoline and the boronic acid is a critical step. nih.gov While the reaction can proceed without azeotropic removal of water, the formation of intermediates like di(quinolin-8-yl) boronate has been detected. nih.govresearchgate.net

The scope of this reaction is broad, accommodating substituted arylboronic acids with both electron-donating and electron-withdrawing groups. researchgate.net This includes boronic acids with methyl, dimethylamino, phenoxy, and halogen substituents. researchgate.net The reaction also tolerates groups that are typically susceptible to Grignard reagents. researchgate.net However, highly sterically hindered boronic acids, such as mesitylboronic acid, may not be suitable for this transformation. researchgate.net

One-Pot Synthetic Protocols for Four-Coordinate Boron(III) Complexes

One-pot synthetic protocols have been developed to streamline the synthesis of four-coordinate boron(III) complexes, including this compound, by avoiding the pre-synthesis of diarylborinic acids or triarylboranes. nih.govnih.gov These methods are advantageous as they circumvent the use of highly reactive organometallic reagents, thus allowing for greater functional group tolerance. nih.govnih.gov

A representative one-pot procedure involves the reaction of 8-hydroxyquinoline with an excess of phenylboronic acid and potassium phosphate in refluxing 1,4-dioxane. nih.gov This method has been shown to be effective for a variety of bidentate ligands and boronic acids. nih.govnih.gov The reaction conditions are generally convenient, and the starting materials are readily accessible. nih.gov

The following table summarizes the results for the synthesis of various four-coordinate boron(III) complexes using a one-pot protocol with 8-hydroxyquinoline and different boronic acids. researchgate.net

| Entry | Boronic Acid | Product | Yield (%) |

| 3a | Phenylboronic acid | This compound | 81 |

| 3b | p-Tolylboronic acid | Quinolin-8-yl di-p-tolylborinate | 78 |

| 3c | m-Tolylboronic acid | Quinolin-8-yl di-m-tolylborinate | 75 |

| 3d | 4-Methoxyphenylboronic acid | Quinolin-8-yl bis(4-methoxyphenyl)borinate | 72 |

| 3e | 4-(Dimethylamino)phenylboronic acid | Quinolin-8-yl bis(4-(dimethylamino)phenyl)borinate | 65 |

| 3f | 4-Fluorophenylboronic acid | Quinolin-8-yl bis(4-fluorophenyl)borinate | 85 |

| 3g | 4-Chlorophenylboronic acid | Quinolin-8-yl bis(4-chlorophenyl)borinate | 88 |

| 3h | 4-Formylphenylboronic acid | Quinolin-8-yl bis(4-formylphenyl)borinate | 76 |

| 3o | Thiophen-2-ylboronic acid | Quinolin-8-yl di(thiophen-2-yl)borinate | 75 |

| 3p | (4-Vinylphenyl)boronic acid | Quinolin-8-yl bis(4-vinylphenyl)borinate | 79 |

Conditions: 8-hydroxyquinoline (1.0 mmol), boronic acid (9.0 equiv), K₃PO₄ (3.0 equiv) in 1,4-dioxane at 110 °C for 20 hours. researchgate.net

Precursor Chemistry and Derivatization

The synthesis of this compound can also be approached through the preparation of key precursors, such as diarylborinic acids and borylated quinolines, followed by their subsequent reaction. This section explores the synthetic routes to these important intermediates.

Routes to Diarylborinic Acids and Their Chelate Derivatives

Diarylborinic acids are important precursors for the synthesis of this compound. mdpi.comscispace.comresearchgate.net Several general methods exist for their preparation. mdpi.comscispace.comresearchgate.net One common strategy involves the addition of organometallic reagents, such as organolithium or Grignard reagents, to borane (B79455) derivatives like trialkoxyboranes or boron trihalides. mdpi.comscispace.com

The use of trialkoxyboranes is a well-established method, although controlling the stoichiometry to favor the formation of diarylborinic acids over monoarylboronic acids or triarylboranes can be challenging. mdpi.com Boron trihalides, being more reactive due to their enhanced Lewis acidity, are particularly useful for synthesizing diarylborinic acids with sterically hindered or electron-deficient aryl groups. mdpi.com

Another approach involves the reaction of triarylboranes with a bidentate ligand, such as a diol or an amino alcohol, which can lead to the formation of chelated diarylborinic acid derivatives. mdpi.comscispace.com More recently, metal-free one-pot procedures, such as Barbier-type reactions from aryl halides, magnesium, and trialkylboronates, have been developed for the synthesis of diarylborinic acids. researchgate.netresearchgate.net

The following table provides examples of the synthesis of substituted diarylborinic acids and their derivatives. mdpi.comresearchgate.net

| Aryl Halide | Borane Reagent | Product | Yield (%) |

| Bromobenzene | B(OMe)₃ | Diphenylborinic acid | - |

| 4-Bromo-N,N-dimethylaniline | B(OMe)₃ | Bis(4-(dimethylamino)phenyl)borinic acid | 85 |

| 1-Bromo-4-(trifluoromethyl)benzene | BCl₃ | Bis(4-(trifluoromethyl)phenyl)borinic acid | - |

| 4-Bromotoluene | B(OⁿBu)₃ | Di-p-tolylborinic acid | 78 |

Yields are for the corresponding amino alcohol derivatives in some cases. mdpi.comresearchgate.net

Formation of Quinoline-Boron Scaffolds from Substituted Quinoline (B57606) Precursors

The formation of a boron-substituted quinoline scaffold is another key strategy that can lead to the synthesis of the target compounds. This often involves the catalytic borylation of a functionalized quinoline. rsc.orgrsc.org For instance, a palladium-catalyzed borylation reaction of chloroquinolines with bis(pinacolato)diboron (B136004) (B₂(pin)₂) has been developed. rsc.orgrsc.org This methodology allows for the introduction of a boronic ester group at various positions on the quinoline ring, which can then be further functionalized. rsc.orgrsc.org

These borylated quinolines are versatile intermediates. rsc.orgrsc.org They can be converted into other valuable boron-containing scaffolds such as oxaboroles, trifluoroborate salts, and boronic acids. rsc.orgrsc.org Furthermore, they can participate in cross-coupling reactions, like the Suzuki-Miyaura coupling, to introduce aryl groups, thereby providing a route to compounds like this compound. rsc.orgrsc.org

The development of efficient methods for the borylation of quinolines, particularly at hindered positions, is an active area of research. rsc.org These advancements provide a powerful toolkit for creating a diverse library of quinoline-boron compounds for various applications. rsc.orgrsc.org

Considerations for Reaction Optimization and Yield Enhancement

The synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction parameters. Key factors that significantly influence the reaction efficiency and product yield include the choice of base, solvent, concentration, and the nature of the boron source.

A systematic approach to optimizing the synthesis of four-coordinate boron(III) complexes, such as this compound, has revealed that the presence of a base is crucial for the reaction to proceed. researchgate.netnih.gov Initial experiments confirm that in the absence of a base, no product formation is observed. researchgate.net The selection of an appropriate base and solvent system is paramount for achieving high yields.

Research has shown that inorganic bases are generally more effective than organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (Et3N), which tend to result in trace amounts of the desired product. researchgate.net Among the inorganic bases tested, potassium phosphate (K₃PO₄) has been identified as superior, leading to significantly higher yields compared to potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃). researchgate.net

The choice of solvent also plays a critical role. While the reaction proceeds in common solvents like toluene (B28343) and acetonitrile (B52724) (CH₃CN), 1,4-dioxane has been established as the optimal choice, providing the highest yields under otherwise identical conditions. researchgate.net For instance, the reaction of 8-hydroxyquinoline with phenylboronic acid in the presence of K₂CO₃ yielded 68% of the product in 1,4-dioxane, compared to only 32% in toluene. researchgate.net

Furthermore, reaction concentration has a substantial impact on the yield. A notable improvement in yield was observed upon dilution of the reaction mixture. researchgate.netnih.gov Optimal conditions were identified at a concentration of 0.02 M, which produced the this compound in 96% yield. researchgate.net Increasing the concentration to 0.05 M and 0.2 M led to a decrease in yield to 85% and 56%, respectively. researchgate.net

The selection of the boron reagent is another critical consideration. While phenylboronic acid proved to be the most effective reagent, other boron sources such as phenylboroxine and potassium phenyltrifluoroborate resulted in low yields. researchgate.net Boronate esters, including pinacol (B44631) and MIDA boronates, were found to be completely unreactive under the optimized conditions. researchgate.net The optimal protocol involves using a significant excess of phenylboronic acid (9 equivalents) relative to the 8-hydroxyquinoline substrate. researchgate.netnih.gov

The optimized conditions—utilizing K₃PO₄ as the base in refluxing 1,4-dioxane with an excess of phenylboronic acid—have been successfully applied to synthesize a variety of N,O-bidentate ligand-based boron complexes. nih.govmdpi.com This metal-free, one-pot synthesis is notable for its functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring of the boronic acid. mdpi.com In a related synthesis using potassium aryltrifluoroborates as the boron source, the four-coordinate N,O-chelated diphenylborinate using 8-hydroxyquinoline as the ligand was obtained in a 62% yield. sioc-journal.cn

The following table summarizes the experimental results from the optimization of the reaction between 8-hydroxyquinoline and phenylboronic acid. researchgate.net

Table 1: Optimization of Reaction Conditions for this compound Synthesis

| Entry | Boron Source | Base | Solvent | Concentration (M) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic Acid | None | 1,4-Dioxane | 0.02 | No Reaction |

| 2 | Phenylboronic Acid | K₂CO₃ | Toluene | 0.02 | 32 |

| 3 | Phenylboronic Acid | K₂CO₃ | 1,4-Dioxane | 0.02 | 68 |

| 4 | Phenylboronic Acid | K₂CO₃ | CH₃CN | 0.02 | 45 |

| 5 | Phenylboronic Acid | K₃PO₄ | 1,4-Dioxane | 0.02 | 96 |

| 6 | Phenylboronic Acid | Cs₂CO₃ | 1,4-Dioxane | 0.02 | 88 |

| 7 | Phenylboronic Acid | DBU | 1,4-Dioxane | 0.02 | 12 |

| 8 | Phenylboronic Acid | Et₃N | 1,4-Dioxane | 0.02 | Trace |

| 9 | Phenylboronic Acid | K₃PO₄ | 1,4-Dioxane | 0.2 | 56 |

| 10 | Phenylboronic Acid | K₃PO₄ | 1,4-Dioxane | 0.05 | 85 |

| 11 | Phenylboroxine | K₃PO₄ | 1,4-Dioxane | 0.02 | 35 |

| 12 | Potassium Phenyltrifluoroborate | K₃PO₄ | 1,4-Dioxane | 0.02 | Low |

| 13 | Phenyl Pinacol Boronate | K₃PO₄ | 1,4-Dioxane | 0.02 | No Reaction |

| 14 | Phenyl MIDA Boronate | K₃PO₄ | 1,4-Dioxane | 0.02 | No Reaction |

Conditions: 8-hydroxyquinoline (1.0 mmol), Boron Source (9.0 equiv, unless stated otherwise), Base (3.0 equiv) in indicated solvent at 110 °C for 20 hours.

Coordination Chemistry and Structural Elucidation

Nature of the Boron-Nitrogen and Boron-Oxygen Coordination in Quinolin-8-yl Diphenylborinate

The defining feature of this compound is the formation of a stable chelate structure, where the boron atom is coordinated by both the nitrogen and oxygen atoms of the 8-hydroxyquinoline (B1678124) ligand. This intramolecular coordination results in a four-coordinate boron center, a departure from the typical trigonal planar geometry of three-coordinate boranes.

In related four-coordinate monoboron complexes with 8-hydroxyquinoline derivatives, a dative bond is formed between the nitrogen atom of the quinoline (B57606) ring and the boron atom. This B←N coordination bond is a key feature in the formation of these stable complexes. mdpi.com The bond distances for this type of coordination typically fall within the range of 1.568 to 1.681 Å. mdpi.com This interaction leads to the creation of a five-membered C₂BNO chelate ring, which is fused to the quinoline framework. mdpi.com

The boron atom also forms a covalent bond with the oxygen atom of the 8-hydroxyquinolato ligand. In analogous structures, the B-O bond length within the chelate ring is observed to be around 1.516 to 1.518 Å. mdpi.com This is notably longer than other B-O bonds in the same molecule that are not part of a strained ring system, which are typically shorter, around 1.400 to 1.412 Å. mdpi.com This difference in bond length is attributed to the ring strain inherent in the five-membered chelate ring. mdpi.com

Formation of Tetracoordinate 'Ate'-Complexes

The formation of this compound can be conceptualized through the lens of 'ate'-complex formation. Boron, in its three-coordinate state in diphenylborinic acid or its derivatives, is electron-deficient and acts as a Lewis acid. The 8-hydroxyquinoline ligand, with its Lewis basic nitrogen and acidic hydroxyl group, reacts with the boron center. The initial reaction likely involves the formation of a B-O bond through the deprotonation of the hydroxyl group. Subsequently, the lone pair of electrons on the quinoline nitrogen atom donates into the vacant p-orbital of the boron atom. This intramolecular coordination results in a tetracoordinate boron species, which can be described as a neutral 'ate'-complex. This internal charge neutralization contributes significantly to the stability of the molecule.

Chelate Ring Conformation and Stability

In similar boron quinolate complexes, the geometry around the boron atom is consistently found to be tetrahedral. nih.gov This tetrahedral arrangement is a direct consequence of the formation of the four coordinate bonds. The stability of this chelated structure is high, making these types of compounds robust and of interest for various applications in materials science and medicinal chemistry.

Structural Analysis Techniques

The precise determination of the three-dimensional structure of this compound relies on a combination of analytical techniques, each providing unique insights into the solid-state and solution-state architectures of the molecule.

X-ray Crystallography for Solid-State Architectures

Single-crystal X-ray diffraction is the most definitive method for elucidating the solid-state structure of crystalline compounds like this compound. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined with high accuracy.

For organoboron compounds containing an 8-hydroxyquinolato chelate, X-ray diffraction analyses have consistently confirmed a tetrahedral geometry around the boron atom. nih.gov These studies provide concrete evidence for the intramolecular B-N and B-O coordination and allow for detailed analysis of the chelate ring's planarity and any distortions from ideal tetrahedral geometry. For instance, in related structures, the bond angles around the boron atom can range from approximately 97.7° to 114.8°, indicating a distorted tetrahedral coordination geometry. mdpi.com

| Parameter | Typical Range in Related Compounds |

| B-N bond length | 1.568–1.681 Å mdpi.com |

| B-O (chelate) bond length | 1.516–1.518 Å mdpi.com |

| Coordination Geometry | Tetrahedral nih.gov |

Solution-State Structural Probes (e.g., Multinuclear Magnetic Resonance Spectroscopy)

While X-ray crystallography provides a static picture of the molecule in the solid state, multinuclear magnetic resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For boron-containing compounds, ¹¹B NMR is particularly informative. nih.gov

Influence of Substituent Effects on Coordination Geometry and Electronic Structure

The electronic and steric properties of the substituents on both the quinoline ring and the phenyl groups attached to the boron atom can significantly influence the coordination geometry and the electronic structure of this compound.

Electron-donating or electron-withdrawing substituents on the quinoline ring can alter the Lewis basicity of the nitrogen atom and the acidity of the hydroxyl group, thereby affecting the strength of the B-N and B-O bonds. For example, an electron-withdrawing group on the quinoline ring could decrease the electron density on the nitrogen atom, potentially leading to a weaker and longer B-N dative bond.

Electronic and Photophysical Properties

Luminescence Characteristics of Quinolin-8-yl Diphenylborinate Complexes

This compound complexes are known for their luminescence properties. The boron atom plays a dual role by stabilizing the chelate ligand and enhancing the π-conjugation, which is crucial for their use as luminescent materials. researchgate.net Four-coordinate organoboron compounds, such as these, often exhibit intense luminescence and high carrier mobility due to their rigid π-conjugated structures. researchgate.netsioc-journal.cn

The luminescence of these complexes can be tuned by modifying the substituents on the quinoline (B57606) ring or the phenyl groups attached to the boron atom. For instance, complexes of 5,7-dichloro-2-methyl-8-quinolinolate with diarylboranes have been investigated for their potential as blue light emitters in OLEDs. The nature of the boron center and its substituents can influence the emission wavelength and photostability of the complexes. researchgate.net For example, boron Schiff base complexes bearing certain boron clusters have shown fluorescence emission in the near-infrared (NIR) and far-red regions, with emission peaks at 747 nm and 690 nm, while others emit in the UV region at 525 nm and 475 nm. researchgate.net

| Complex | Emission Wavelength (nm) | Region |

|---|---|---|

| BOSCHIBA with [B12H12]²⁻ (Compound 3) | 747 | NIR |

| BOSCHIBA with [B12H12]²⁻ (Compound 4) | 690 | Far-red |

| BOSCHIBA with [3,3'‐Co(C2B9H11)2]⁻ (Compound 5) | 525 | Visible (Green) |

| BOSCHIBA with [3,3'‐Co(C2B9H11)2]⁻ (Compound 6) | 475 | Visible (Blue) |

The fluorescence emission in this compound and related complexes is often governed by several photophysical processes, including intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), and the inhibition of non-radiative decay pathways. nih.govarabjchem.org

In some quinoline-based probes, the fluorescence is quenched in the free ligand state due to processes like ESIPT from the hydroxyl group to the quinoline nitrogen atom and C=N isomerization, which act as non-radiative deactivation pathways. arabjchem.org Upon complexation with a metal ion or, in this case, the formation of the borinate, these non-radiative pathways can be inhibited. For example, the formation of a rigid complex can restrict intramolecular rotation (RIR), leading to enhanced fluorescence emission, a phenomenon related to aggregation-induced emission (AIE). arabjchem.org

The addition of a carboxamide group to the 8-aminoquinoline (B160924) structure, a related ligand system, can enhance the ICT process by inhibiting intramolecular electron transfer upon breaking of an intramolecular hydrogen bond, leading to enhanced fluorescence. nih.gov The formation of the B-N dative bond and B-O covalent bond in this compound creates a four-coordinate boron center, which rigidifies the molecular structure and can lead to intense fluorescence emission. sioc-journal.cn

The absorption properties of this compound complexes are characterized by UV-Vis spectroscopy. These complexes typically exhibit absorption bands in the UV and visible regions, arising from π-π* and n-π* electronic transitions within the conjugated system. researchgate.net The absorption spectrum of quinoline derivatives generally falls within the range of 280 to 510 nm. researchgate.net

For a related compound, quinolin-8-yl-2-hydroxybenzoate, an absorption band observed around 306-308 nm was attributed to a mix of π-π* and n-π* transitions. researchgate.net The specific absorption maxima and molar absorptivity of this compound complexes depend on the solvent and the substituents on the aromatic rings. researchgate.net Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), are often employed to complement experimental spectral analysis and to understand the nature of the electronic transitions. researchgate.netresearchgate.net

| Compound Type | Typical Absorption Range (nm) | Associated Transitions |

|---|---|---|

| Quinoline Derivatives | 280 - 510 | π-π, n-π |

| Quinolin-8-yl-2-hydroxybenzoate | 306 - 308 | π-π, n-π |

Relationship Between Molecular Structure, π-Conjugation, and Optical Behavior

The optical behavior of this compound is intrinsically linked to its molecular structure and the extent of π-conjugation. The formation of a four-coordinate organoboron compound by locking the boron atom with a rigid π-conjugated chelate ligand enhances π-conjugation and stabilizes the ligand. researchgate.net This structural feature is key to their intense luminescence and high carrier mobility. researchgate.netsioc-journal.cn

Excited State Dynamics and Energy Transfer Processes

The excited-state dynamics of this compound involve the processes that occur after the molecule absorbs light. In the parent ligand, 8-hydroxyquinoline (B1678124) (8HQ), photoinduced dynamics have been studied using femtosecond pump-probe experiments. nih.gov A key feature of 8HQ is the intramolecular hydrogen bond, which plays a role in its excited-state dynamics. The excited-state lifetime of isolated 8HQ is very short, on the order of picoseconds, suggesting rapid decay processes. nih.govuiowa.edu For 8HQ, the probe signal was observed to decay to zero in 0.37 ps. nih.gov

In the borinate complex, the replacement of the hydroxyl proton with a diphenylboron group significantly alters the excited-state landscape. The formation of the complex can block the excited-state intramolecular proton transfer (ESIPT) pathway that is available in the free 8-hydroxyquinoline ligand. arabjchem.org This blockage of a non-radiative decay channel is a primary reason for the enhanced fluorescence of the complex.

Energy transfer processes can also be important in these systems. For instance, intramolecular energy transfer can occur from one part of the molecule to another. The efficiency of such processes depends on the spectral overlap between the donor's emission and the acceptor's absorption, as well as their proximity and relative orientation. nih.gov In the context of organoboron complexes, the excited state is often a charge-transfer state, where electron density moves from the quinolin-8-olate moiety (donor) to the diarylboron moiety (acceptor) or vice versa, depending on the specific substituents.

Catalytic Applications and Mechanistic Insights

Quinolin-8-yl Diphenylborinate as a Lewis Acid Catalystmdpi.com

The enhanced Lewis acidity of borinic acids, like diphenylborinate, compared to their boronic acid counterparts, is a key feature of their chemical reactivity. mdpi.com This acidity is central to the catalytic activity of this compound, allowing it to activate a variety of organic substrates. mdpi.comyoutube.com Lewis acids function by accepting an electron pair from a Lewis base, thereby activating the substrate towards nucleophilic attack. youtube.com In this context, this compound acts as an electrophile activator. youtube.com

Activation of Organic Substrates (e.g., Carbonyls, Carboxylic Acids, Hydroxyl Groups)mdpi.commsu.edu

The boron center in this compound is electron-deficient and can readily interact with the lone pair electrons of oxygen atoms present in various functional groups.

Carbonyl Groups: The carbonyl group, found in aldehydes and ketones, possesses a polarized carbon-oxygen double bond, with the oxygen atom being electron-rich. iitk.ac.in this compound can coordinate to this oxygen atom, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. youtube.com This activation is a fundamental principle in many organic transformations.

Carboxylic Acids: The carboxyl group consists of both a carbonyl and a hydroxyl group. msu.edu The interaction of this compound with the carboxylic acid can occur at either the carbonyl or the hydroxyl oxygen. This activation facilitates reactions such as esterification or amidation by making the hydroxyl group a better leaving group or enhancing the carbonyl's electrophilicity. msu.edu

Hydroxyl Groups: Similar to its interaction with carboxylic acids, the borinate can coordinate to the oxygen of a hydroxyl group in alcohols. This interaction makes the hydroxyl group a better leaving group, which is crucial for substitution and elimination reactions. msu.edu The reversible covalent interactions between organoboron reagents and hydroxyl groups are pivotal for site-selective functionalizations. scholaris.ca

Regioselective and Stereoselective Transformationsscholaris.cascholaris.camdpi.com

A significant advantage of using this compound and related organoboron catalysts is their ability to direct reactions to a specific position (regioselectivity) or to favor the formation of a particular stereoisomer (stereoselectivity). scholaris.camdpi.com

The chelate structure of this compound plays a crucial role in controlling the spatial arrangement of the reactants. By forming a rigid complex with the substrate, the catalyst can expose one reaction site while blocking others, thus dictating the regioselectivity of the transformation. scholaris.ca Furthermore, the chiral environment created upon complexation can lead to stereoselective outcomes, where one enantiomer or diastereomer is produced preferentially. scholaris.cascholaris.ca For instance, in the functionalization of carbohydrates, diarylborinic acid catalysis has been shown to promote site- and stereoselective C-H alkylation of substrates containing 1,2-cis diols with retention of configuration. scholaris.cascholaris.ca

Mechanistic Pathways Involving Boronate Intermediatesscholaris.caresearchgate.netnih.govnih.gov

The catalytic cycle of this compound often involves the formation and reaction of key boronate intermediates. Understanding these mechanistic pathways is essential for optimizing reaction conditions and expanding the scope of its applications.

Role of Tetracoordinate Boronate Intermediates in Reaction Progressionscholaris.canih.govnih.gov

A central feature of the mechanism is the formation of a tetracoordinate boronate intermediate, often referred to as a boron 'ate' complex. nih.gov This species is formed when the Lewis acidic tricoordinate boron center of the borinate accepts a pair of electrons from a nucleophile or a Lewis base. nih.gov The formation of such four-coordinate boron species, assisted by a B←N dative bond from the quinoline (B57606) ligand, is considered a vital step in the reaction pathway. researchgate.netnih.gov

Computational and mechanistic studies have suggested that these tetracoordinate boronate intermediates are key to promoting selective transformations. scholaris.ca For example, in certain photoredox reactions, the formation of a tetracoordinate borinate intermediate has been shown to accelerate site-selective hydrogen atom abstraction and enable stereoselective C-C bond formation. scholaris.ca This is attributed to factors like polarity matching and electrostatic interactions within the intermediate complex. scholaris.ca

Disproportionation Processes Facilitated by Chelate Ligandsresearchgate.netnih.gov

An interesting mechanistic feature observed in reactions involving 8-hydroxyquinoline (B1678124) and boronic acids is a disproportionation process. researchgate.netnih.gov This process, facilitated by the chelate ligand under basic conditions, involves the migration of an organic group from one boron atom to another. nih.gov

Control experiments have shown that reacting 8-hydroxyquinoline with an excess of phenylboronic acid leads to the formation of this compound. researchgate.net The proposed mechanism suggests the initial formation of a four-coordinated boron species. researchgate.netnih.gov This is followed by the formation of a diaryl boronate intermediate, which is essential for the organic group migration. nih.gov The chelation effect provided by the 8-hydroxyquinoline ligand is crucial for this transformation to occur efficiently. researchgate.netnih.gov Mechanistic studies using MALDI-TOF and ¹¹B NMR have supported the proposal of a tetrahedral boron 'ate' complex that facilitates the transfer of an organic group to an adjacent sp²-hybridized boron atom within a boronic anhydride (B1165640) intermediate. nih.gov

Applications in Organic Synthesis and Functionalization Reactionsnih.govrsc.orgsigmaaldrich.com

The catalytic properties of this compound and related four-coordinate organoboron compounds make them valuable tools in organic synthesis. nih.gov Their ability to activate substrates and control selectivity has been harnessed in a variety of functionalization reactions. sigmaaldrich.com

These compounds are particularly useful in the construction of complex molecules where selective functionalization of C-H, C-O, or C-N bonds is required. sigmaaldrich.com The synthesis of quinoline derivatives, for instance, is of great interest due to their prevalence in medicinal chemistry and materials science. rsc.org The use of catalysts that can direct reactions to specific positions on the quinoline scaffold is highly desirable.

The development of one-pot syntheses for four-coordinate organoborons, including this compound, using boronic acids and bidentate ligands, represents a significant advancement. nih.gov This method avoids the use of highly reactive organometallic reagents, allowing for greater functional group tolerance and broader applicability in the synthesis of advanced materials for optoelectronics and biomedical purposes. nih.gov

Research Findings on this compound Formation

| Reactants | Conditions | Key Observation | Inference | Reference |

|---|---|---|---|---|

| 8-hydroxyquinoline and Phenylboronic Acid | K₃PO₄, 1,4-dioxane (B91453), 110 °C, 20 h | Formation of this compound. | The process likely depends on the ligand-promoted disproportionation of boronic acids. | nih.gov |

| Phenylboronic Acid and K₃PO₄ (without ligand) | 1,4-dioxane, 110 °C, 20 h | Formation of diphenylborinic acid in lower yield. | Base-induced disproportionation can occur without the chelate ligand, but it is less efficient. | nih.gov |

| 1-naphthol and Phenylboronic Acid | K₃PO₄, 1,4-dioxane, 110 °C, 20 h | No reaction observed. | The B←N dative bond from the quinoline ligand is crucial for the formation of the four-coordinated boron intermediate. | researchgate.netnih.gov |

| 8-hydroxyquinoline and Phenylboronic Acid | Toluene (B28343), with or without azeotropic water removal | MALDI-TOF detected di(quinolin-8-yl) boronate. | Provides evidence for key intermediates in the reaction pathway. | nih.gov |

Supramolecular Catalysis Concepts Applied to Organoboron Systems

Supramolecular catalysis leverages non-covalent interactions to assemble catalytic systems, offering advantages such as modularity, stimuli-responsiveness, and the creation of enzyme-like active sites. mdpi.com Organoboron compounds, particularly those containing functionalities capable of hydrogen bonding and π-π stacking, are excellent candidates for the construction of supramolecular catalytic assemblies.

While direct studies on the supramolecular catalysis of this compound are limited, the properties of the closely related 8-quinolineboronic acid provide a strong indication of its potential in this area. 8-Quinolineboronic acid is known to self-assemble into stable dimers through intermolecular B-N dative bonds, which are further stabilized by hydrogen bonding and π-π stacking interactions. This propensity for self-assembly is a key feature that can be exploited in supramolecular catalysis.

The formation of such supramolecular architectures can lead to the creation of well-defined cavities or reaction pockets, which can encapsulate substrates and influence the selectivity of a reaction. The bifunctional nature of the quinolineboronic acid, possessing both a Lewis acidic boron center and a Lewis basic quinoline nitrogen, can be harnessed within a supramolecular assembly to achieve cooperative catalysis.

In the broader context of organoboron systems, the reversible formation of boronic esters with diols is a well-known interaction that has been utilized in sensing and catalysis. This principle can be extended to the design of more complex supramolecular systems where the binding and release of substrates are controlled by non-covalent interactions. The combination of the chelating quinoline moiety and the reactive diphenylboryl group in this compound offers a platform for the development of novel supramolecular catalysts. The quinoline part can act as a recognition site for substrates or other components of the catalytic system through hydrogen bonding or π-π stacking, while the boron center can participate in the catalytic transformation. The design of such systems could lead to catalysts with enhanced selectivity and activity, mimicking the efficiency of natural enzymes.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a compound like Quinolin-8-yl diphenylborinate, DFT calculations would be instrumental in determining its optimized three-dimensional geometry, including key bond lengths, bond angles, and dihedral angles that define its shape.

A typical DFT study on this molecule would likely employ a functional such as B3LYP, paired with a basis set like 6-311G*, to perform geometry optimization. The results would provide insights into the planarity of the quinoline (B57606) and phenyl rings and the coordination geometry around the central boron atom.

Furthermore, DFT calculations yield crucial information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its potential as an emitter in organic light-emitting diodes (OLEDs). For instance, studies on structurally similar compounds, such as [B(C6F5)2(MeClQ)], where MeClQ is a substituted quinoline, have utilized DFT to analyze HOMO-LUMO energies and predict their potential as blue light emitters. researchgate.net

A hypothetical data table for the optimized geometry of this compound, derived from a DFT calculation, might look like this:

| Parameter | Value |

| Bond Lengths (Å) | |

| B-O | Calculated Value |

| B-N | Calculated Value |

| B-C (Phenyl 1) | Calculated Value |

| B-C (Phenyl 2) | Calculated Value |

| Bond Angles (°) ** | |

| O-B-N | Calculated Value |

| C-B-C | Calculated Value |

| O-B-C | Calculated Value |

| Dihedral Angles (°) ** | |

| C(Phenyl)-B-N-C(Quinoline) | Calculated Value |

Note: The values in this table are hypothetical and would need to be determined through specific DFT calculations on this compound.

Analysis of Bonding, Aromaticity, and Hyperconjugation in Boronate Systems

The nature of the chemical bonds within this compound, particularly the coordinate covalent bond between the nitrogen of the quinoline ligand and the boron atom, is fundamental to its stability and properties. Computational methods can be used to analyze the electron density distribution to understand the charge transfer and bonding characteristics.

Mechanistic Probing via Computational Simulations of Reaction Pathways

Computational simulations are invaluable for understanding how chemical reactions occur. For the synthesis of this compound, which can be formed from the reaction of 8-hydroxyquinoline (B1678124) and a diphenylboron source, DFT calculations can be used to model the reaction mechanism.

A plausible pathway could involve the formation of an intermediate "ate" complex. queensu.ca Computational studies can map out the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the determination of activation energies, which in turn predicts the feasibility and kinetics of different reaction pathways. For example, in related systems, the reaction of 8-hydroxyquinoline with phenylboronic acid has been observed to form di(quinolin-8-yl) boronate, suggesting a complex reaction landscape that could be elucidated through simulation. researchgate.net

Prediction of Photophysical Parameters and Spectroscopic Signatures

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the excited-state properties of molecules, which are crucial for understanding their photophysical behavior. For this compound, TD-DFT calculations could predict its UV-Visible absorption and fluorescence emission spectra.

These calculations can identify the electronic transitions responsible for the observed spectral features, such as π-π* transitions within the aromatic rings or charge-transfer transitions between the ligand and the boron center. The predicted wavelengths of maximum absorption (λ_max) and emission, as well as the fluorescence quantum yield, are valuable for assessing the compound's potential in applications like fluorescent probes or OLEDs. The photophysical properties of N,C-chelate four-coordinate organoboron compounds, which are structurally analogous, have been successfully studied using DFT and TD-DFT methods.

A hypothetical table of predicted photophysical properties might include:

| Parameter | Predicted Value |

| Maximum Absorption Wavelength (λ_abs, nm) | Calculated Value |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | Calculated Value |

| Maximum Emission Wavelength (λ_em, nm) | Calculated Value |

| Fluorescence Quantum Yield (Φ_F) | Calculated Value |

| Nature of Electronic Transition | e.g., HOMO -> LUMO (π-π)* |

Note: These values are hypothetical and would require specific TD-DFT calculations for this compound.

Advanced Materials and Chemical Sensing Applications

Integration into Organic Light-Emitting Diodes (OLEDs)

Four-coordinate organoboron compounds, particularly those with π-conjugated chelate backbones like Quinolin-8-yl diphenylborinate, have been identified as promising materials for optoelectronic applications, including in the fabrication of Organic Light-Emitting Diodes (OLEDs). sioc-journal.cn Complexes based on 8-hydroxyquinoline (B1678124) are noted for their utility as luminescent materials in organic electronics. nih.gov The inherent properties of these boron complexes make them suitable for key roles within the multilayered structure of an OLED device. researchgate.netresearchgate.net

Development as Fluorescent Chemosensors

The quinoline (B57606) moiety is a well-regarded fluorophore that can form highly fluorescent complexes upon binding with specific metal ions. nih.gov This property is harnessed in the design of fluorescent chemosensors. Quinoline derivatives have been successfully developed as selective chemosensors for a variety of ions. researchgate.net These sensors operate by converting the chemical information from a binding event into a measurable optical signal, such as a change in fluorescence intensity or wavelength. nih.gov

Chemosensors derived from the 8-hydroxyquinoline scaffold have demonstrated the ability to detect a range of metal ions. While most quinoline-based derivatives show high selectivity towards the Zn²⁺ ion, they have also been engineered to coordinate with other cations such as Fe³⁺, Cu²⁺, Cd²⁺, and Hg²⁺. nih.govresearchgate.net The design of the sensor dictates its selectivity. For instance, a sensor based on 2,5-diphenylfuran (B1207041) and 8-hydroxyquinoline was synthesized for the selective detection of Fe³⁺ ions in an aqueous solution. researchgate.net Similarly, other novel quinoline-based fluorescent probes have been developed with low detection limits for ions like Zn²⁺ (21 nM). researchgate.net The interaction between the sensor and the metal ion typically results in a distinct and measurable change in the sensor's fluorescence.

The table below summarizes the performance of various quinoline-based fluorescent chemosensors in detecting different metal ions.

| Sensor/Probe | Target Ion(s) | Detection Limit (LOD) | Observation |

| QLAS | Zn²⁺ | 2.1 x 10⁻⁸ M | Fluorescence enhancement ("OFF-ON" switch) researchgate.net |

| BDP | Cu²⁺ | 2.57 x 10⁻⁸ M | Fluorescence quenching ("on-off") nih.gov |

| BDP-Cu²⁺ Ensemble | CN⁻ | 2.98 x 10⁻⁸ M | Fluorescence recovery ("off-on") nih.gov |

| Sensor 20 | Hg²⁺ | 0.44 x 10⁻⁸ M | Fluorescence "on-off" and color shift mdpi.com |

| QP-DNP | Hydrazine | 55 nM | "Turn-on" fluorescence at green channel researchgate.net |

| Sensor for Fe³⁺ | Fe³⁺ | Not specified | Fluorescence quenching researchgate.net |

The selectivity and sensing mechanism of quinoline-based fluorescent probes are governed by several photophysical processes, including Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Internal Charge Transfer (ICT). nih.gov

Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the sensor often exhibits weak fluorescence. Upon binding to a target metal ion, a rigid chelate complex is formed. This rigidity restricts intramolecular vibrations and rotations that would otherwise quench the fluorescence, leading to a significant enhancement in emission intensity. nih.gov

Internal Charge Transfer (ICT): The ICT process involves the transfer of an electron from an electron-donor part of the molecule to an electron-acceptor part upon photoexcitation. The binding of an ion can modulate this process, leading to a shift in the emission wavelength or a change in intensity. nih.govresearchgate.net For example, one sensor was able to distinguish Cd²⁺ from Zn²⁺ through two different mechanisms: PET for Cd²⁺ and ICT for Zn²⁺. researchgate.net

"On-Off-On" Systems: Some sensors exhibit more complex, multi-stage responses. A probe developed for Cu²⁺ detection showed fluorescence quenching upon binding ("on-off"). nih.gov The resulting complex could then act as a secondary sensor for cyanide anions, which would displace the copper ion and restore the fluorescence ("off-on"). nih.gov

General Applications in Functional Materials (e.g., Photonics)

Beyond specific uses in OLEDs and sensors, the robust luminescent properties of four-coordinate boron(III) complexes like this compound make them valuable for a broader range of functional materials. nih.gov Their enhanced π-conjugation and structural stability position them as useful components in the field of photonics, which involves the generation, detection, and manipulation of light. nih.govresearchgate.net These materials are also explored for their potential in creating photoresponsive materials, where their optical properties can be controllably altered by external light stimuli. sioc-journal.cn

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of Quinolin-8-yl diphenylborinate and its derivatives has traditionally relied on methods that often involve harsh reagents and complex procedures. A key area of future research will be the development of more sustainable and efficient synthetic routes. mdpi.com Current methods for creating diarylborinic acids, the precursors to these compounds, often involve the use of organometallic reagents like organolithium or organomagnesium compounds, which can lack functional group tolerance. mdpi.com

Future strategies will likely focus on:

A comparative table of traditional versus potential future synthetic approaches is presented below:

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Reagents | Organometallic reagents (e.g., Grignard, organolithium) | Catalytic systems, boronic acids |

| Solvents | Often requires anhydrous organic solvents | Aqueous media, green solvents |

| Efficiency | Multi-step, purification of intermediates | One-pot reactions, flow chemistry |

| Waste Generation | Can produce significant chemical waste | Minimized waste through higher atom economy |

Exploration of New Catalytic Transformations and Enantioselective Processes

The boron center in this compound and related compounds imparts Lewis acidic character, making them potential catalysts for a variety of organic transformations. scholaris.ca Future research will delve into expanding their catalytic applications.

Key areas of exploration include:

Rational Design of this compound Derivatives for Tunable Photophysical Properties

This compound exhibits interesting photophysical properties, including fluorescence, which makes it a promising scaffold for the development of new optical materials. acs.org Rational design strategies, guided by computational and experimental studies, will be crucial for tuning these properties. acs.org

Future research will focus on:

The following table summarizes the effects of different design strategies on the photophysical properties of this compound derivatives:

| Design Strategy | Expected Effect on Photophysical Properties | Potential Application |

|---|---|---|

| Electron-donating groups on quinoline | Increased electron density, potential for red-shifted emission | Fluorescent probes |

| Electron-withdrawing groups on phenyl rings | Lowered LUMO energy, potential for blue-shifted emission | OLEDs |

| Extended π-conjugation | Red-shifted absorption and emission | Bioimaging, NIR probes |

| Introduction of bulky groups | Can induce AIE by restricting intramolecular rotation | Solid-state lighting, sensors |

Advanced Applications in Responsive Materials and Molecular Devices

The unique combination of a responsive boron center and a photophysically active quinoline moiety makes this compound an excellent candidate for the development of smart materials and molecular devices.

Emerging applications include:

Multiscale Computational Modeling for Predictive Understanding of Reactivity and Properties

Computational modeling is a powerful tool for understanding and predicting the behavior of molecules, and it will play an increasingly important role in the future research of this compound. arxiv.org

Future computational studies will likely involve:

By combining these computational approaches, researchers can develop a predictive understanding of the structure-property relationships in this class of compounds, which will be invaluable for guiding future experimental work.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying Quinolin-8-yl diphenylborinate to ensure high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions under inert atmospheres. Purification can be achieved via recrystallization using solvents with varying polarities (e.g., dichloromethane/hexane mixtures) or column chromatography (silica gel, gradient elution). Purity validation requires techniques like NMR (¹H, ¹³C, ¹¹B) and high-resolution mass spectrometry (HRMS). To ensure reproducibility, document reaction conditions (temperature, solvent ratios, catalyst loading) and characterize intermediates .

- Key Considerations : Use anhydrous solvents to prevent hydrolysis of the borinate moiety. Monitor reactions via TLC or in situ spectroscopy.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic analyses:

- NMR : ¹¹B NMR is critical for confirming the boron center’s coordination environment (δ ~0–10 ppm for tetrahedral borates).

- X-ray Diffraction : Single-crystal X-ray diffraction resolves bond lengths and angles, verifying the borinate’s geometry. Use SHELX software for structure refinement .

- Infrared Spectroscopy : Compare experimental IR peaks (e.g., B–O stretching at ~1350–1400 cm⁻¹) with computational predictions .

Advanced Research Questions

Q. What computational approaches are suitable for studying this compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP or M05-2X) and basis sets like 6-31G* provides accurate electronic structure data. Calculate molecular orbitals, electrostatic potentials, and Fukui indices to predict electrophilic/nucleophilic sites. For solvent effects, apply the SMD continuum solvation model to simulate interactions in polar aprotic solvents (e.g., acetonitrile) .

- Data Interpretation : Compare computed NMR chemical shifts with experimental values to validate models.

Q. How should researchers address discrepancies between experimental and computational data for this compound?

- Methodological Answer :

Verify Experimental Conditions : Ensure spectra were acquired under standardized parameters (e.g., solvent, temperature).

Refine Computational Models : Adjust basis sets or include explicit solvent molecules in DFT calculations.

Cross-Validate : Use multiple spectroscopic techniques (e.g., UV-Vis, cyclic voltammetry) to corroborate findings.

- Example : If calculated λ_max (UV-Vis) diverges from experimental data, check for omitted excited-state transitions or solvent dielectric effects .

Q. What strategies optimize this compound’s stability in solution for kinetic studies?

- Methodological Answer :

- Solvent Selection : Use non-coordinating solvents (e.g., dichloromethane) to prevent ligand displacement.

- Temperature Control : Conduct experiments at low temperatures (e.g., –30°C) to slow hydrolysis.

- Additives : Introduce stabilizing agents like crown ethers to sequester trace water.

- Kinetic Monitoring : Use stopped-flow spectroscopy or in situ NMR to track degradation rates .

Q. How can crystallographic data resolve ambiguities in the borinate’s coordination geometry?

- Methodological Answer : Grow single crystals via slow evaporation or diffusion methods. Refine structures using SHELXL, focusing on thermal displacement parameters and residual electron density maps. For ambiguous cases, perform Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H···π) that influence geometry .

Methodological Best Practices

Q. What protocols ensure reproducibility in studies involving this compound?

- Documentation : Publish full synthetic procedures, including failed attempts, in supplementary materials. Share raw crystallographic data (CIF files) and computational input/output files.

- Collaborative Validation : Partner with independent labs to replicate key findings, especially for catalytic or supramolecular applications .

Q. How should researchers design experiments to probe the compound’s Lewis acidity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.